molecular formula C14H17N B15319637 3-(4-Methylnaphthalen-1-yl)propan-1-amine

3-(4-Methylnaphthalen-1-yl)propan-1-amine

Cat. No.: B15319637
M. Wt: 199.29 g/mol
InChI Key: MTHNHRBIILJNFP-UHFFFAOYSA-N
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Description

3-(4-Methylnaphthalen-1-yl)propan-1-amine is an organic compound with the molecular formula C14H17N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a propan-1-amine group attached to the 4-methyl position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylnaphthalen-1-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylnaphthalene, which serves as the core structure.

    Functionalization: The naphthalene ring is functionalized to introduce a propan-1-amine group. This can be achieved through a series of reactions, including halogenation, followed by nucleophilic substitution with an amine group.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors can be used.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylnaphthalen-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.

    Reduction: Reduction reactions can modify the amine group or other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce various amine derivatives.

Scientific Research Applications

3-(4-Methylnaphthalen-1-yl)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.

    Industry: The compound may have applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylnaphthalen-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylnaphthalen-1-yl)propanoic acid: This compound has a carboxylic acid group instead of an amine group.

    3-(4-Isopropylphenyl)propan-1-amine: This compound features an isopropyl group attached to the phenyl ring.

Uniqueness

3-(4-Methylnaphthalen-1-yl)propan-1-amine is unique due to its specific structural features, such as the presence of a methyl group on the naphthalene ring and a propan-1-amine group. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

3-(4-methylnaphthalen-1-yl)propan-1-amine

InChI

InChI=1S/C14H17N/c1-11-8-9-12(5-4-10-15)14-7-3-2-6-13(11)14/h2-3,6-9H,4-5,10,15H2,1H3

InChI Key

MTHNHRBIILJNFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CCCN

Origin of Product

United States

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